IACS-9571

描述

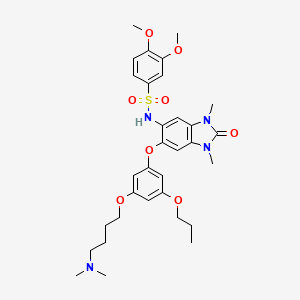

Structure

2D Structure

属性

IUPAC Name |

N-[6-[3-[4-(dimethylamino)butoxy]-5-propoxyphenoxy]-1,3-dimethyl-2-oxobenzimidazol-5-yl]-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42N4O8S/c1-8-14-42-22-16-23(43-15-10-9-13-34(2)3)18-24(17-22)44-30-21-28-27(35(4)32(37)36(28)5)20-26(30)33-45(38,39)25-11-12-29(40-6)31(19-25)41-7/h11-12,16-21,33H,8-10,13-15H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQBRUSSCIAOOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CC(=C1)OC2=CC3=C(C=C2NS(=O)(=O)C4=CC(=C(C=C4)OC)OC)N(C(=O)N3C)C)OCCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

IACS-9571: A Potent and Selective Chemical Probe for the TRIM24 and BRPF1 Bromodomains

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

IACS-9571 is a high-affinity, selective dual inhibitor of the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2][3][4] This chemical probe demonstrates excellent cellular potency and favorable pharmacokinetic properties, making it a valuable tool for investigating the biological functions of TRIM24 and BRPF1 in vitro and in vivo.[1][2][3][4] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and a depiction of the key signaling pathways in which its targets are involved.

Introduction

Epigenetic regulation is a critical layer of control for gene expression, and "reader" domains that recognize specific post-translational modifications on histones are key players in this process. Bromodomains are a class of reader domains that specifically bind to acetylated lysine residues. The bromodomain-containing proteins TRIM24 and BRPF1 have emerged as compelling targets in oncology and other therapeutic areas due to their roles in transcriptional regulation and their implications in various cancers.[1][3][4]

This compound was developed through a structure-guided design approach to create a potent and selective chemical probe to interrogate the function of the TRIM24 and BRPF1 bromodomains.[1][3][4] Its dual inhibitory activity allows for the simultaneous modulation of two key epigenetic regulators.

Mechanism of Action

This compound functions as a competitive inhibitor of the bromodomains of TRIM24 and BRPF1. By binding to the acetyl-lysine binding pocket of these bromodomains, this compound prevents their interaction with acetylated histone tails and other acetylated proteins. This disruption of protein-protein interactions alters the recruitment of transcriptional machinery to chromatin, thereby modulating gene expression.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and cellular activity.

Table 1: Biochemical Potency and Binding Affinity of this compound

| Target | Assay Type | Metric | Value (nM) | Reference |

| TRIM24 | Isothermal Titration Calorimetry (ITC) | Kd | 31 | [1][2][3] |

| BRPF1 | Isothermal Titration Calorimetry (ITC) | Kd | 14 | [1][2][3] |

| TRIM24 | AlphaScreen | IC50 | 7.6 - 8 | [1][5] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Metric | Value (nM) | Reference |

| HeLa | AlphaLISA | EC50 | 50 | [1][2][3] |

Table 3: Selectivity Profile of this compound

| Bromodomain | Fold Selectivity vs. TRIM24 | Reference |

| BRPF2 | 9-fold | [5][6] |

| BRPF3 | 21-fold | [5][6] |

| BAZ2B | Weaker affinity (Kd = 400 nM) | [6] |

| TAF1 (BD2) | Weaker affinity (Kd = 1,800 nM) | [6] |

| BRD4 (BD1) | >7,700-fold | [6] |

| BRD4 (BD2) | >7,700-fold | [6] |

Experimental Protocols

Detailed methodologies for the key assays used to characterize this compound are provided below.

Biochemical AlphaScreen Assay for TRIM24 Inhibition

This assay measures the ability of this compound to disrupt the interaction between the TRIM24 bromodomain and an acetylated histone H3 peptide.

-

Materials:

-

His-tagged TRIM24 protein (e.g., PHD-bromodomain construct)

-

Biotinylated histone H3 peptide containing an acetylated lysine (e.g., H3K23Ac)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Nickel chelate Acceptor beads (PerkinElmer)

-

This compound or other test compounds

-

Assay Buffer: 50 mM Tris (pH 7.4), 150 mM NaCl, 0.05% BSA, 0.02% Tween-20, 1 mM DTT

-

384-well white opaque microplates (e.g., Optiplate-384)

-

-

Protocol:

-

Prepare a solution of His-TRIM24 and biotinylated-H3K23Ac peptide in assay buffer. Optimal concentrations should be determined empirically but a starting point is 5 nM of protein and 15 nM of peptide.

-

Add 5 µL of the protein/peptide mixture to the wells of a 384-well plate.

-

Add test compounds at various concentrations (typically a serial dilution). For this compound, a starting concentration of 10 µM with 3-fold serial dilutions is appropriate.

-

Incubate the plate at room temperature for 1 hour with gentle shaking.

-

Prepare a mixture of Streptavidin-coated Donor beads and Nickel chelate Acceptor beads in assay buffer at a final concentration of 20 µg/mL each. Add 10 µL of this bead suspension to each well under subdued light.

-

Seal the plate and incubate for 1-2.5 hours at room temperature in the dark with gentle shaking.

-

Read the plate on an AlphaScreen-compatible microplate reader (excitation at 680 nm, emission at 520-620 nm).

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation.

-

Cellular AlphaLISA Assay for TRIM24 Target Engagement

This assay measures the displacement of TRIM24 from endogenous histone H3 in a cellular context.

-

Materials:

-

HeLa cells ectopically expressing FLAG-tagged TRIM24

-

This compound or other test compounds

-

Histone Extraction Buffer

-

Anti-FLAG Acceptor beads (PerkinElmer)

-

Biotinylated anti-histone H3 antibody

-

Streptavidin-coated Donor beads (PerkinElmer)

-

384-well white opaque microplates

-

-

Protocol:

-

Seed HeLa cells expressing FLAG-TRIM24 in 384-well plates and allow them to adhere overnight.

-

Treat cells with a dose-response of this compound (e.g., starting from 10 µM) for 2 hours.

-

Lyse the cells and extract histones according to an optimized protocol that preserves the TRIM24-histone interaction.

-

Add a mixture of Anti-FLAG Acceptor beads and biotinylated anti-histone H3 antibody to the cell lysates.

-

Incubate for 1 hour at room temperature.

-

Add Streptavidin-coated Donor beads.

-

Incubate for 30 minutes at room temperature in the dark.

-

Read the plate on an AlphaLISA-compatible microplate reader.

-

Calculate EC50 values by normalizing the data to DMSO-treated controls and fitting to a dose-response curve.

-

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat change upon binding of this compound to the TRIM24 or BRPF1 bromodomain, allowing for the determination of the dissociation constant (Kd).

-

Materials:

-

Purified TRIM24 or BRPF1 bromodomain protein

-

This compound

-

ITC Buffer: A buffer in which both the protein and compound are stable and soluble (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

-

Isothermal Titration Calorimeter

-

-

Protocol:

-

Thoroughly dialyze the protein against the ITC buffer. Dissolve this compound in the final dialysis buffer.

-

Degas both the protein and compound solutions immediately before the experiment.

-

Load the protein solution (e.g., 10 µM) into the sample cell of the calorimeter.

-

Load the this compound solution (e.g., 100-300 µM) into the injection syringe.

-

Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume (e.g., an initial small injection followed by multiple larger injections).

-

Perform the titration experiment, injecting the compound into the protein solution.

-

Integrate the heat signals and subtract the heat of dilution (determined from injecting the compound into buffer alone).

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving TRIM24 and BRPF1, as well as a typical experimental workflow for inhibitor characterization.

References

- 1. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Immunomart [immunomart.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bpsbioscience.com [bpsbioscience.com]

IACS-9571 in Epigenetic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of IACS-9571, a potent and selective chemical probe used in the study of epigenetic regulation. We will explore its mechanism of action, summarize its biochemical and cellular activities, detail relevant signaling pathways, and provide comprehensive experimental protocols for its use in research settings.

Introduction

This compound is a high-affinity, selective dual inhibitor of the bromodomains of Tripartite Motif Containing Protein 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2][3] Both TRIM24 and BRPF1 are crucial epigenetic "reader" proteins that recognize acetylated lysine residues on histone tails, thereby playing a significant role in the regulation of gene expression.[1] Overexpression of TRIM24 has been correlated with poor prognoses in various cancers, while BRPF1 is a key scaffolding protein for histone acetyltransferase (HAT) complexes.[1][3][4] this compound serves as a valuable chemical tool for investigating the biological functions of these bromodomains in both normal physiology and disease states.[1][5]

Mechanism of Action

Epigenetic reader proteins bind to specific post-translational modifications on histone tails to regulate chromatin structure and gene transcription. The bromodomain is a conserved protein module that specifically recognizes acetylated lysine (KAc) residues.[1]

This compound functions as a competitive inhibitor, binding to the acetyl-lysine binding pocket within the bromodomains of TRIM24 and BRPF1. This binding event physically obstructs the interaction between the bromodomains and their natural ligands—acetylated histone tails. By displacing TRIM24 and BRPF1 from chromatin, this compound can modulate the transcription of target genes.[1][6] Notably, this compound exhibits high selectivity and does not interact with the bromodomain and extra-terminal (BET) subfamily of bromodomains, such as BRD4.[7][8][9]

Quantitative Data Summary

This compound has been characterized through various biochemical and cellular assays to determine its potency, affinity, and selectivity. The key quantitative data are summarized below.

| Parameter | Target | Value | Assay Type | Reference(s) |

| IC₅₀ | TRIM24 | 7.6 nM - 8 nM | AlphaScreen | [1][8][9][10] |

| K_d_ | TRIM24 | 1.3 nM | - | [7][8] |

| TRIM24 | 31 nM | Isothermal Titration Calorimetry (ITC) | [1][3][4][9][10] | |

| BRPF1 | 2.1 nM | - | [7][8] | |

| BRPF1 | 14 nM | Isothermal Titration Calorimetry (ITC) | [1][3][4][9][10] | |

| EC₅₀ | Cellular Target | 50 nM | AlphaLISA | [1][3][4][7][8] |

| Selectivity | vs. BRD4 | >7,700-fold | - | [7][8][9] |

| vs. BRPF2 | 9-fold | - | [5][7][8] | |

| vs. BRPF3 | 21-fold | - | [5][7][8] | |

| Pharmacokinetics | Bioavailability (F) | 29% (in mice) | In vivo studies | [1][3][4] |

Signaling Pathways and Biological Effects

Role of TRIM24 and BRPF1 in Gene Regulation

TRIM24 and BRPF1 are integral components of larger protein complexes that regulate gene expression.

-

TRIM24 acts as a transcriptional co-regulator. Its tandem PHD-bromodomain module allows it to read combinatorial histone marks, such as unmodified Histone 3 at lysine 4 (H3K4me0) and acetylated Histone 3 at lysine 23 (H3K23ac).[1] This binding localizes TRIM24 to specific chromatin regions where it can repress or activate gene transcription, in some contexts acting as a co-repressor for nuclear receptors like the retinoic acid receptor.[1]

-

BRPF1 is a scaffold protein essential for the assembly and activity of the MOZ/MORF histone acetyltransferase (HAT) complexes.[1][2] By recruiting these HAT enzymes to chromatin, BRPF1 facilitates histone acetylation, a mark generally associated with active transcription.

References

- 1. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medkoo.com [medkoo.com]

- 4. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride | TRIM24 inhibitor | Probechem Biochemicals [probechem.com]

- 6. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. This compound - Immunomart [immunomart.com]

An In-Depth Technical Guide to IACS-9571: A Dual Inhibitor of TRIM24 and BRPF1 Bromodomains

For Researchers, Scientists, and Drug Development Professionals

Abstract

IACS-9571 is a potent and selective small molecule inhibitor targeting the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2][3][4][5][6][7] Bromodomains are epigenetic "reader" domains that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription.[1] Dysregulation of bromodomain-containing proteins is implicated in various diseases, particularly cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, binding affinities, cellular activity, and the preclinical experimental protocols used for its characterization. Furthermore, it delves into the signaling pathways modulated by its targets, TRIM24 and BRPF1, offering a basis for understanding its therapeutic potential.

Introduction to this compound and Bromodomain Inhibition

This compound was developed through a structure-guided design approach to create a high-affinity ligand for the bromodomains of TRIM24 and BRPF1.[1][7] These two proteins are involved in transcriptional regulation and have been linked to the progression of various cancers. TRIM24 is overexpressed in several cancers and is associated with poor prognosis, while BRPF1 is a key component of histone acetyltransferase (HAT) complexes, such as the MOZ/MORF complex, which are frequently dysregulated in leukemia.[1][7] By inhibiting the bromodomains of TRIM24 and BRPF1, this compound disrupts their ability to recognize acetylated histones, thereby modulating gene expression programs that contribute to cancer cell proliferation and survival.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its biochemical and cellular activities.

Table 1: Biochemical Activity of this compound [1][2][3][4][5][6][7]

| Target | Assay Type | Parameter | Value (nM) |

| TRIM24 | AlphaScreen | IC₅₀ | 7.6[1] |

| TRIM24 | Isothermal Titration Calorimetry (ITC) | Kd | 31[1][2][4][5][6][7] |

| BRPF1 | Isothermal Titration Calorimetry (ITC) | Kd | 14[1][2][4][5][6][7] |

Table 2: Cellular Activity of this compound [1]

| Cell Line | Assay Type | Parameter | Value (nM) |

| HeLa | AlphaLISA | EC₅₀ | 50[1] |

Table 3: Selectivity Profile of this compound [6]

| Bromodomain | Selectivity vs. TRIM24 (Fold) |

| BRPF2 | 9 |

| BRPF3 | 21 |

| BAZ2B | Weaker affinity (Kd = 400 nM) |

| TAF1 (second domain) | Weaker affinity (Kd = 1,800 nM) |

| BRD4 (BD1 and BD2) | >7,700 |

Signaling Pathways

The inhibition of TRIM24 and BRPF1 by this compound impacts distinct signaling pathways critical for cancer pathogenesis.

TRIM24 Signaling

TRIM24 acts as a transcriptional co-activator and is implicated in several oncogenic signaling pathways. Notably, it can be recruited to chromatin by acetylated histones, where it can then recruit other transcription factors, such as STAT3, to activate the expression of genes involved in cell proliferation and survival. The diagram below illustrates a simplified workflow of TRIM24-mediated transcriptional activation.

Caption: TRIM24 recruitment to chromatin and subsequent gene activation, inhibited by this compound.

BRPF1 and the MOZ/MORF Complex

BRPF1 is a scaffolding protein essential for the assembly and activity of the MOZ (Monocytic Leukemia Zinc Finger Protein) and MORF (MOZ-Related Factor) histone acetyltransferase (HAT) complexes. These complexes play a critical role in regulating gene expression, and their dysregulation is associated with leukemia. The following diagram depicts the assembly of the MOZ/MORF complex and its function.

Caption: The scaffolding role of BRPF1 in the MOZ/MORF HAT complex.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on the methods described in the primary literature.

AlphaScreen™ Biochemical Assay

This assay was used to determine the in-vitro inhibitory activity of this compound on the interaction between the TRIM24 bromodomain and an acetylated histone peptide.

-

Objective: To measure the IC₅₀ of this compound for the TRIM24 bromodomain.

-

Principle: A competitive binding assay where the displacement of a biotinylated histone peptide from a GST-tagged bromodomain by the inhibitor results in a decrease in the AlphaScreen signal.

-

Materials:

-

GST-tagged TRIM24 bromodomain protein

-

Biotinylated histone H3 peptide containing an acetylated lysine (e.g., H3K23ac)

-

Glutathione Donor Beads (PerkinElmer)

-

Streptavidin Acceptor Beads (PerkinElmer)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

This compound serially diluted in DMSO

-

384-well microplates

-

-

Procedure:

-

Add assay buffer to the wells of a 384-well plate.

-

Add a fixed concentration of GST-TRIM24 protein and biotinylated H3K23ac peptide to each well.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

-

Incubate the mixture at room temperature for a defined period (e.g., 30 minutes).

-

Add a mixture of Glutathione Donor Beads and Streptavidin Acceptor Beads to each well.

-

Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes).

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate IC₅₀ values by fitting the data to a four-parameter logistic equation.

-

Caption: Workflow for the AlphaScreen biochemical assay.

Isothermal Titration Calorimetry (ITC)

ITC was employed to directly measure the binding affinity (Kd) of this compound to the TRIM24 and BRPF1 bromodomains.

-

Objective: To determine the dissociation constant (Kd) of this compound for its target bromodomains.

-

Principle: ITC measures the heat change that occurs upon the binding of a ligand to a protein. Titrating the inhibitor into a solution of the bromodomain allows for the determination of the binding affinity, stoichiometry, and thermodynamic parameters.

-

Materials:

-

Purified TRIM24 and BRPF1 bromodomain proteins

-

This compound

-

Dialysis Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

-

Isothermal Titration Calorimeter

-

-

Procedure:

-

Dialyze the purified bromodomain protein and dissolve this compound in the final dialysis buffer to ensure a perfect match.

-

Degas both the protein solution and the inhibitor solution.

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Perform a series of injections of the inhibitor into the protein solution while monitoring the heat changes.

-

Analyze the resulting data by integrating the heat pulses and fitting them to a suitable binding model to determine Kd, stoichiometry (n), and enthalpy (ΔH).

-

AlphaLISA® Cellular Assay

This assay was used to measure the target engagement of this compound in a cellular context by assessing its ability to displace the TRIM24 bromodomain from endogenous histone H3.

-

Objective: To determine the cellular potency (EC₅₀) of this compound.

-

Principle: A proximity-based immunoassay where the interaction between an ectopically expressed tagged TRIM24 bromodomain and endogenous histone H3 is detected. Inhibition of this interaction by this compound leads to a decrease in the AlphaLISA signal.

-

Materials:

-

HeLa cells ectopically expressing a tagged TRIM24 bromodomain (e.g., FLAG-tagged)

-

This compound serially diluted in DMSO

-

Cell lysis buffer

-

Anti-tag Acceptor Beads (e.g., Anti-FLAG Acceptor Beads, PerkinElmer)

-

Biotinylated anti-histone H3 antibody

-

Streptavidin Donor Beads (PerkinElmer)

-

384-well microplates

-

-

Procedure:

-

Seed HeLa cells expressing the tagged TRIM24 bromodomain in 384-well plates.

-

Treat the cells with serial dilutions of this compound or DMSO for a defined period (e.g., 2 hours).

-

Lyse the cells directly in the wells.

-

Add a mixture of the biotinylated anti-histone H3 antibody and the anti-tag Acceptor Beads.

-

Incubate to allow for the formation of the immunocomplex.

-

Add Streptavidin Donor Beads.

-

Incubate in the dark at room temperature.

-

Read the plate on an AlphaLISA-capable plate reader.

-

Calculate EC₅₀ values by fitting the dose-response data.

-

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials for this compound on major clinical trial registries. One source indicates "No Development Reported".[3] Further investigation into company pipelines and publications may provide more current information.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of the TRIM24 and BRPF1 bromodomains. Its high potency and selectivity, coupled with its demonstrated cellular activity, make it a powerful tool for elucidating the roles of these epigenetic readers in health and disease. The detailed experimental protocols and an understanding of the associated signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting these bromodomains.

References

- 1. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound hydrochloride | TRIM24 inhibitor | Probechem Biochemicals [probechem.com]

- 7. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

IACS-9571: A Technical Guide to a Potent Dual Inhibitor of TRIM24 and BRPF1 for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of IACS-9571, a potent and selective small molecule inhibitor of the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1). Overexpression of TRIM24 and dysregulation of BRPF1-containing histone acetyltransferase complexes have been implicated in the pathogenesis of various cancers, making these proteins compelling targets for therapeutic intervention.[1][2][3] this compound serves as a high-quality chemical probe for elucidating the biological functions of these epigenetic readers in cancer.[1][4]

Core Mechanism of Action

This compound is a dual inhibitor that targets the bromodomains of TRIM24 and BRPF1.[4][5] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins, thereby playing a crucial role in the regulation of gene expression.[1] By competitively binding to the acetyl-lysine binding pocket of these bromodomains, this compound disrupts their interaction with chromatin and other protein partners, leading to a modulation of downstream gene transcription.[1][6]

The tripartite motif-containing protein 24 (TRIM24), also known as transcriptional intermediary factor 1α (TIF1α), functions as a transcriptional co-regulator and an E3 ubiquitin ligase.[1][7] Its overexpression is associated with poor prognosis in several cancers, including breast, lung, and glioblastoma.[1][7] BRPF1 is a scaffold protein essential for the assembly and activity of the MOZ/MORF histone acetyltransferase (HAT) complexes, which are frequently dysregulated in leukemia.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity, cellular potency, and selectivity.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Target | Value | Method |

| IC50 | TRIM24 | 8 nM[5][8][9][10] | AlphaScreen[1] |

| Kd | TRIM24 | 31 nM[4][5][8][9][10] | Isothermal Titration Calorimetry (ITC)[1][2][11] |

| Kd | BRPF1 | 14 nM[4][5][8][9][10] | Isothermal Titration Calorimetry (ITC)[1][2][11] |

| EC50 | Cellular Target Engagement | 50 nM[1][4][5][11] | AlphaLISA[1] |

Table 2: Selectivity Profile of this compound

| Target Bromodomain | Fold Selectivity vs. TRIM24 | Reference |

| BRPF2 | 9-fold | [4][5][8] |

| BRPF3 | 21-fold | [4][5][8] |

| BRD4 (BD1 and BD2) | >7,700-fold | [4][5][8] |

| BAZ2B | Weaker affinity (Kd = 400 nM) | [1][4] |

| TAF1 (second domain) | Weaker affinity (Kd = 1,800 nM) | [1][4] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

Figure 1: Mechanism of action of this compound in inhibiting TRIM24/BRPF1.

Figure 2: A generalized workflow for the preclinical evaluation of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are summaries of the key methodologies used in the characterization of this compound, based on published literature.

Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd)

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, allowing for the accurate determination of the dissociation constant (Kd).

Methodology:

-

Protein Preparation: The PHD/bromodomain of TRIM24 or the bromodomain of BRPF1 is purified.

-

Sample Preparation: The protein is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe. Both are in a matched buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).[7]

-

Titration: A series of small injections of this compound are made into the protein solution.

-

Data Acquisition: The heat change after each injection is measured.

-

Data Analysis: The resulting data are fitted to a binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH) of binding.[7]

AlphaScreen Assay for Biochemical Potency (IC50)

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based assay used to measure the inhibition of protein-protein interactions.

Methodology:

-

Reagents: Biotinylated histone peptides (containing an acetylated lysine), streptavidin-coated donor beads, GST-tagged TRIM24/BRPF1 bromodomain, and anti-GST-coated acceptor beads are used.

-

Assay Principle: In the absence of an inhibitor, the bromodomain binds to the acetylated histone peptide, bringing the donor and acceptor beads into close proximity. Excitation of the donor beads results in the generation of singlet oxygen, which diffuses to the acceptor beads, leading to light emission.

-

Inhibition: this compound competes with the histone peptide for binding to the bromodomain, preventing the proximity of the beads and causing a decrease in the AlphaScreen signal.

-

Procedure: Varying concentrations of this compound are incubated with the assay components.

-

Data Analysis: The light emission is measured, and the IC50 value is calculated from the dose-response curve.

AlphaLISA Assay for Cellular Target Engagement (EC50)

The AlphaLISA (Alpha Luminescence Immunoassay) is used to measure the engagement of this compound with its target in a cellular context.

Methodology:

-

Cell Treatment: Cells (e.g., HeLa cells) are treated with varying concentrations of this compound.[1]

-

Cell Lysis: The cells are lysed to release the cellular contents.

-

Assay Principle: Similar to AlphaScreen, this assay uses donor and acceptor beads. One set of beads is conjugated to an antibody that captures the target protein (e.g., TRIM24), and the other set is conjugated to an antibody that recognizes a binding partner (e.g., acetylated histones).

-

Inhibition: this compound displaces the target protein from its endogenous binding partners within the cell lysate, leading to a decrease in the AlphaLISA signal.

-

Data Analysis: The EC50 value is determined from the concentration-response curve, representing the concentration of the compound required to inhibit 50% of the target engagement in the cellular environment.[1]

Pharmacokinetic Properties

This compound has been shown to possess favorable pharmacokinetic properties, making it a suitable tool for in vivo studies.[1][4][11] In mice, it demonstrated an oral bioavailability (F) of 29%.[1][2][11]

Conclusion

This compound is a well-characterized, potent, and selective dual inhibitor of the TRIM24 and BRPF1 bromodomains. Its favorable biochemical, cellular, and pharmacokinetic properties make it an invaluable chemical probe for investigating the roles of these epigenetic readers in cancer biology and for the development of novel therapeutic strategies. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting TRIM24 and BRPF1 in oncology.

References

- 1. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride | TRIM24 inhibitor | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. This compound - Immunomart [immunomart.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medkoo.com [medkoo.com]

The Structure-Activity Relationship of IACS-9571: A Deep Dive into a Potent Dual TRIM24/BRPF1 Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

IACS-9571 is a highly potent and selective chemical probe for the dual inhibition of the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2][3][4][5][6] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) that led to the discovery of this compound, details the experimental protocols used in its characterization, and visualizes its mechanism of action and discovery process.

Core Structure-Activity Relationship (SAR) Data

The development of this compound stemmed from a structure-guided design of a series of N,N-dimethyl benzimidazolone bromodomain inhibitors.[1][4][5] The following tables summarize the quantitative data that illustrates the evolution of this chemical series, culminating in the potent and selective profile of this compound.

| Compound | Modification | TRIM24 IC50 (nM) [AlphaScreen] | Cellular EC50 (nM) [AlphaLISA] | BRPF1 Kd (nM) [ITC] | TRIM24 Kd (nM) [ITC] |

| 2 | Indolinone sulfonamide | 17,000 | - | - | - |

| 3a | Tetrahydro isoquinolin-2-one | 4,800 | - | - | - |

| 5a | N,N-dimethyl-benzimidazol-2-one | 4,900 | - | - | - |

| 8i (this compound) | N,N-dimethyl-benzimidazol-2-one with dimethylamine analogue | 7.6 | 50 | 14 | 31 |

Data compiled from "Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor".[1]

Selectivity Profile of this compound

A critical aspect of a chemical probe's utility is its selectivity. This compound exhibits remarkable selectivity for TRIM24 and BRPF1 over other bromodomain-containing proteins, particularly the BET (Bromodomain and Extra-Terminal domain) family.[2][7]

| Target | Binding/Inhibition | Selectivity Fold vs. TRIM24 |

| TRIM24 | Kd = 31 nM | - |

| BRPF1 | Kd = 14 nM | - |

| BRPF2 | - | 9-fold |

| BRPF3 | - | 21-fold |

| BAZ2B | Kd = 400 nM | >12-fold |

| TAF1 (2nd domain) | Kd = 1,800 nM | >58-fold |

| BRD4 (BD1 & BD2) | - | >7,700-fold |

Data compiled from MedChemExpress and Probechem Biochemicals product descriptions.[2][6][7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound:

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry was employed to determine the binding affinity (Kd) of this compound to the bromodomains of TRIM24 and BRPF1.

Methodology:

-

The protein of interest (TRIM24 or BRPF1 bromodomain) is placed in the sample cell of the calorimeter.

-

A solution of the ligand (this compound) is loaded into the injection syringe.

-

The ligand is injected into the sample cell in small, precise aliquots.

-

The heat change associated with each injection is measured.

-

The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein.

-

The binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH) are determined by fitting the data to a suitable binding model.[8]

AlphaScreen Biochemical Assay

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) was utilized to measure the biochemical potency (IC50) of compounds in inhibiting the interaction between the TRIM24 bromodomain and an acetylated histone peptide.

Methodology:

-

Recombinant TRIM24 bromodomain protein is incubated with a biotinylated histone H3 peptide acetylated at lysine 23 (H3K23ac).

-

Donor and acceptor beads are added to the reaction. The donor beads are coated with streptavidin to bind the biotinylated peptide, and the acceptor beads are coated with an antibody or other protein that binds the TRIM24 bromodomain.

-

In the absence of an inhibitor, the binding of the bromodomain to the histone peptide brings the donor and acceptor beads into close proximity.

-

Upon excitation at 680 nm, the donor bead releases singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm.

-

In the presence of an inhibitor like this compound, the interaction between the bromodomain and the histone peptide is disrupted, separating the beads and leading to a decrease in the AlphaScreen signal.

-

IC50 values are calculated by measuring the concentration of the inhibitor required to reduce the signal by 50%.[1]

AlphaLISA Cellular Target Engagement Assay

The AlphaLISA (AlphaLISA® SureFire®) assay was used to determine the cellular potency (EC50) of this compound by measuring its ability to engage the TRIM24 target within a cellular context.

Methodology:

-

Cells are treated with varying concentrations of the inhibitor (this compound).

-

The cells are then lysed to release the cellular contents.

-

The lysate is incubated with AlphaLISA acceptor beads conjugated to an antibody specific for the target protein (TRIM24) and biotinylated antibody that recognizes a different epitope on the target.

-

Streptavidin-coated donor beads are added, which bind to the biotinylated antibody.

-

In the presence of the target protein, a complex is formed that brings the donor and acceptor beads into proximity.

-

The signal is generated and detected in the same manner as the AlphaScreen assay.

-

The EC50 value, representing the concentration of the compound that produces 50% of the maximal response, is determined.[1]

Signaling Pathways and Discovery Workflow

The following diagrams, generated using Graphviz, illustrate the signaling context of TRIM24 and the workflow that led to the discovery of this compound.

Caption: TRIM24 signaling pathway and the inhibitory action of this compound.

Caption: Structure-guided discovery workflow of this compound.

Conclusion

This compound is a testament to the power of structure-guided drug design. Through systematic exploration of the structure-activity relationship of the N,N-dimethyl benzimidazolone scaffold, a highly potent, selective, and cell-permeable dual inhibitor of TRIM24 and BRPF1 was developed.[1][4][5] Its well-characterized profile and favorable pharmacokinetic properties make it an invaluable tool for elucidating the biological functions of these epigenetic regulators in both normal physiology and disease states, particularly in oncology.[1][3] The detailed experimental protocols and clear SAR data presented herein provide a comprehensive resource for researchers utilizing or building upon this important chemical probe.

References

- 1. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound hydrochloride | TRIM24 inhibitor | Probechem Biochemicals [probechem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

IACS-9571: A Technical Guide to a Potent Dual TRIM24/BRPF1 Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

IACS-9571 is a potent and selective small molecule inhibitor targeting the bromodomains of Tripartite Motif-Containing Protein 24 (TRIM24) and Bromodomain and PHD Finger-Containing Protein 1 (BRPF1).[1][2][3] Developed through a structure-guided design approach, this compound has emerged as a valuable chemical probe for elucidating the biological functions of these epigenetic reader proteins and as a potential therapeutic agent in oncology.[4][5] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and key quantitative data.

Introduction

Epigenetic regulation is a critical layer of gene expression control, and its dysregulation is a hallmark of numerous human diseases, including cancer. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins, thereby acting as "readers" of the epigenetic code.[4] The bromodomain-containing proteins TRIM24 and BRPF1 have been implicated in the pathogenesis of various cancers through their roles in transcriptional regulation.[4][5] Overexpression of TRIM24, for instance, is correlated with poor prognosis in several cancer types.[4][5]

This compound was developed as a high-affinity, dual inhibitor of the TRIM24 and BRPF1 bromodomains to investigate the therapeutic potential of targeting these proteins.[4][5] Its excellent cellular potency and favorable pharmacokinetic properties make it a high-quality tool for both in vitro and in vivo studies.[4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and cellular activity.

Table 1: In Vitro Potency and Binding Affinity

| Target | Assay Type | Value (nM) | Reference |

| TRIM24 | IC50 (AlphaScreen) | 8 | [1][7] |

| TRIM24 | Kd (ITC) | 31 | [1][2][7] |

| BRPF1 | Kd (ITC) | 14 | [1][2][7] |

Table 2: Cellular Activity

| Assay | Cell Line | Value (nM) | Reference |

| EC50 (AlphaLISA) | HeLa | 50 | [4] |

Table 3: Selectivity Profile

| Off-Target | Selectivity vs. TRIM24 | Reference |

| BRPF2 | 9-fold | [1][2] |

| BRPF3 | 21-fold | [1][2] |

| BRD4 | >7,700-fold | [1][2] |

Table 4: Pharmacokinetic Properties

| Species | Parameter | Value | Reference |

| Mouse | Oral Bioavailability (F) | 29% | [4][5] |

Mechanism of Action

This compound exerts its biological effects by competitively inhibiting the binding of the TRIM24 and BRPF1 bromodomains to acetylated lysine residues on their respective protein substrates. This disruption of "epigenetic reading" interferes with the recruitment of transcriptional machinery to chromatin, leading to altered gene expression.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on the methods described in the primary literature.

AlphaScreen™ Biochemical Assay for TRIM24 Inhibition

This assay measures the ability of this compound to disrupt the interaction between the TRIM24 bromodomain and a biotinylated histone H3 peptide acetylated at lysine 23 (H3K23Ac).

-

Materials:

-

Recombinant His-tagged TRIM24 protein (PHD-bromo domain)

-

Biotinylated H3K23Ac peptide

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Anti-His antibody-conjugated Acceptor beads (PerkinElmer)

-

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20

-

This compound serially diluted in DMSO

-

384-well white microplates (Greiner Bio-One)

-

-

Protocol:

-

Add 2.5 µL of 4x this compound dilution in assay buffer to the microplate wells.

-

Add 2.5 µL of 4x His-TRIM24 protein in assay buffer.

-

Add 5 µL of 2x biotinylated H3K23Ac peptide in assay buffer.

-

Incubate for 15 minutes at room temperature.

-

Add 5 µL of a 1:1 mixture of Donor and Acceptor beads in assay buffer.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an EnVision plate reader (PerkinElmer) with an AlphaScreen filter.

-

Calculate IC50 values using a four-parameter logistic fit.

-

AlphaLISA® Cellular Target Engagement Assay

This assay quantifies the displacement of ectopically expressed TRIM24 from endogenous histone H3 in cells by this compound.

-

Materials:

-

HeLa cells stably expressing FLAG-tagged TRIM24 (PHD-bromo domain)

-

This compound serially diluted in DMSO

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease and phosphatase inhibitors

-

Anti-FLAG Acceptor beads (PerkinElmer)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Biotinylated anti-Histone H3 antibody

-

384-well white microplates

-

-

Protocol:

-

Seed HeLa-FLAG-TRIM24 cells in 384-well plates and allow them to adhere overnight.

-

Treat cells with serial dilutions of this compound for 2 hours.

-

Aspirate the media and lyse the cells with Lysis Buffer.

-

Add a mixture of Anti-FLAG Acceptor beads, Streptavidin-coated Donor beads, and biotinylated anti-Histone H3 antibody.

-

Incubate for 1 hour at room temperature in the dark.

-

Read the plate on an EnVision plate reader.

-

Calculate EC50 values based on the displacement of the signal.

-

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity (Kd) and thermodynamics of this compound to the TRIM24 and BRPF1 bromodomains.

-

Materials:

-

Purified recombinant TRIM24 or BRPF1 bromodomain protein

-

This compound dissolved in a matching buffer

-

ITC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP

-

MicroCal ITC200 instrument (Malvern)

-

-

Protocol:

-

Thoroughly dialyze the protein against the ITC buffer. Dissolve this compound in the final dialysis buffer.

-

Degas both the protein solution and the compound solution.

-

Load the protein solution (typically 10-20 µM) into the sample cell.

-

Load the this compound solution (typically 100-200 µM) into the injection syringe.

-

Perform an initial injection of 0.4 µL followed by a series of 2 µL injections at 150-second intervals at 25°C.

-

Analyze the data using the Origin software provided with the instrument, fitting to a one-site binding model to determine Kd, stoichiometry (n), and enthalpy (ΔH).

-

Conclusion

This compound is a well-characterized, potent, and selective dual inhibitor of the TRIM24 and BRPF1 bromodomains. Its development has provided the scientific community with a valuable tool to probe the functions of these epigenetic readers in health and disease. The comprehensive data and detailed protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting the TRIM24/BRPF1 axis. While preclinical data are promising, further studies are required to validate its efficacy and safety in relevant disease models. No clinical development has been reported for this compound to date.

References

- 1. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of novel cellular histone-binding and chromatin-displacement assays for bromodomain drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of novel cellular histone-binding and chromatin-displacement assays for bromodomain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. researchgate.net [researchgate.net]

The Impact of IACS-9571 on Histone Acetylation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

IACS-9571 is a potent and selective dual inhibitor of the bromodomains of Tripartite Motif-containing protein 24 (TRIM24) and Bromodomain and PHD Finger-containing protein 1 (BRPF1).[1][2][3] By targeting these key epigenetic "readers," this compound disrupts the recognition of acetylated histone tails, thereby interfering with downstream gene regulation and cellular processes. This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a particular focus on its direct and inferred effects on histone acetylation. We will explore the quantitative binding affinities of this compound, the signaling pathways it modulates, and the detailed experimental protocols used to characterize its activity.

Introduction to this compound and its Targets

This compound is a small molecule inhibitor designed to target the bromodomains of TRIM24 and BRPF1, which are involved in the epigenetic regulation of gene expression and have been implicated in various cancers.[1][2] Bromodomains are protein modules that specifically recognize and bind to acetylated lysine residues on histone tails and other proteins.[2] This "reading" of the histone code is a critical step in the recruitment of larger protein complexes that regulate chromatin structure and gene transcription.

-

TRIM24 (Tripartite Motif-containing protein 24) , also known as TIF1α, is a multi-domain protein that functions as a transcriptional co-regulator. Its C-terminal region contains a tandem plant homeodomain (PHD) and bromodomain that together recognize specific combinations of histone modifications. Overexpression of TRIM24 is associated with poor prognosis in several cancers.

-

BRPF1 (Bromodomain and PHD Finger-containing protein 1) is a scaffolding protein that is essential for the assembly and activity of the MOZ (Monocytic Leukemia Zinc finger protein) and MORF (MOZ-Related Factor) histone acetyltransferase (HAT) complexes.[4] These complexes are responsible for the acetylation of histones H3 and H4 at specific lysine residues, including H3K14 and H3K23.[5]

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Binding Affinity and Inhibitory Potency of this compound

| Target | Assay Type | Value | Reference |

| TRIM24 | Isothermal Titration Calorimetry (ITC) Kd | 31 nM | [1][2] |

| BRPF1 | Isothermal Titration Calorimetry (ITC) Kd | 14 nM | [1][2] |

| TRIM24 | AlphaScreen IC50 | 8 nM | [3] |

Table 2: Cellular Potency of this compound

| Assay | Cell Line | Value | Reference |

| Cellular Target Engagement (AlphaLISA) | HeLa | EC50 = 50 nM | [2] |

Mechanism of Action and Effect on Histone Acetylation

The primary mechanism of action of this compound is the competitive inhibition of the TRIM24 and BRPF1 bromodomains, preventing their interaction with acetylated histones.

Direct Effect: Inhibition of Acetyl-Lysine Recognition

This compound occupies the acetyl-lysine binding pocket of the TRIM24 and BRPF1 bromodomains, thereby displacing them from their chromatin targets. This directly interferes with the "reading" of the histone acetylation code by these proteins.

Inferred Effect on Histone Acetylation Levels

BRPF1 is a crucial component for the activity of the MOZ/MORF HAT complexes.[4] These complexes are known to catalyze the acetylation of several histone residues, with a particular role in H3K23 acetylation.[4][6] Therefore, by inhibiting the BRPF1 bromodomain, this compound is expected to disrupt the proper recruitment and/or allosteric activation of the MOZ/MORF HAT complexes at specific genomic loci. This would, in turn, lead to a localized decrease in histone acetylation , particularly of H3K23ac.

This hypothesis is supported by several lines of evidence from studies on BRPF1 and other BRPF1 inhibitors:

-

Genetic deletion of BRPF1 in human embryonic stem cells has been shown to impair H3K23ac.[6]

-

Depletion of BRPF1 in vivo has been observed to primarily affect H3K23ac levels.[7]

-

While a selective BRPF1 inhibitor, GSK5959, did not alter global levels of H3K9ac, H3K14ac, and H3K23ac in one study, it did lead to a reduction of H3K14ac at the promoters of specific target genes, E2F2 and EZH2.[8] This suggests that the impact of BRPF1 bromodomain inhibition on histone acetylation may be context-dependent and localized to specific genomic regions.

Therefore, the primary effect of this compound on histone acetylation is likely a reduction in the levels of specific histone marks, such as H3K23ac, at the target gene loci of the BRPF1-containing MOZ/MORF complexes , rather than a global decrease in histone acetylation.

Signaling Pathways and Experimental Workflows

The inhibition of TRIM24 and BRPF1 by this compound can impact multiple downstream signaling pathways and cellular processes. The following diagrams illustrate the key concepts and experimental approaches used to study these effects.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for studying this compound effects.

Detailed Experimental Protocols

AlphaLISA Cellular Assay for Bromodomain Inhibitor Target Engagement

This assay is used to measure the ability of a compound to disrupt the interaction between a bromodomain-containing protein and its histone ligand within a cellular context.

Materials:

-

Cells expressing the bromodomain-containing protein of interest (e.g., FLAG-tagged TRIM24 in HeLa cells).

-

Assay plates (e.g., 384-well white OptiPlate).

-

AlphaLISA Acceptor beads conjugated to an antibody against the tag (e.g., anti-FLAG).

-

Streptavidin-coated Donor beads.

-

Biotinylated antibody against a histone mark (e.g., anti-H3).

-

AlphaLISA Lysis and Assay Buffers.

-

This compound or other test compounds.

-

An Alpha-enabled plate reader.

Protocol:

-

Cell Plating: Seed cells in the assay plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or control compounds for a specified period (e.g., 2-4 hours).

-

Cell Lysis: Remove the culture medium and add AlphaLISA Lysis Buffer to each well. Incubate with gentle shaking to lyse the cells and release the nuclear contents.

-

Addition of aAlphaLISA Reagents: Add a mixture of the anti-FLAG Acceptor beads and the biotinylated anti-H3 antibody to each well. Incubate to allow for the formation of the protein-antibody complexes.

-

Addition of Donor Beads: Add the Streptavidin-coated Donor beads to each well. Incubate in the dark to allow the beads to come into proximity.

-

Signal Detection: Read the plate on an Alpha-enabled plate reader. A decrease in the AlphaLISA signal indicates that the compound has disrupted the interaction between the bromodomain protein and the histone.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of a protein of interest, such as TRIM24 or BRPF1.

Materials:

-

Cells treated with this compound or vehicle control.

-

Formaldehyde for cross-linking.

-

Glycine to quench the cross-linking reaction.

-

Lysis buffers.

-

Sonicator or micrococcal nuclease for chromatin shearing.

-

Antibody specific for the protein of interest (e.g., anti-TRIM24 or anti-BRPF1).

-

Protein A/G magnetic beads.

-

Wash buffers.

-

Elution buffer.

-

Proteinase K and RNase A.

-

DNA purification kit.

-

Reagents for next-generation sequencing library preparation.

Protocol:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target protein overnight. Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washes: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the cross-links by heating in the presence of a high salt concentration.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify the genomic regions enriched for the protein of interest.

Conclusion

This compound is a valuable chemical probe for studying the roles of TRIM24 and BRPF1 in health and disease. Its primary mechanism of action is the inhibition of acetyl-lysine recognition by the bromodomains of these proteins. While direct, global effects on histone acetylation have not been extensively documented, a strong mechanistic link to the BRPF1-containing MOZ/MORF HAT complexes suggests that this compound likely causes a localized reduction in histone acetylation at specific gene loci. Further studies employing techniques such as targeted mass spectrometry and ChIP-seq for histone modifications are warranted to fully elucidate the precise impact of this compound on the histone acetylation landscape. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the cellular and molecular consequences of inhibiting these important epigenetic regulators.

References

- 1. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Exchange of associated factors directs a switch in HBO1 acetyltransferase histone tail specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BRPF1 bridges H3K4me3 and H3K23ac in human embryonic stem cells and is essential to pluripotency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BRPF3‐HBO1 regulates replication origin activation and histone H3K14 acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for IACS-9571

For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-9571 is a potent and selective dual inhibitor of the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2][3] As epigenetic readers, TRIM24 and BRPF1 are implicated in the regulation of gene expression and have been associated with various cancers.[3][4][5] this compound serves as a high-quality chemical probe for investigating the biological functions of these proteins in both in vitro and in vivo models.[2][3][4][5] This document provides detailed experimental protocols and data for the use of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Target | Assay Type | Value | Reference |

| TRIM24 | Isothermal Titration Calorimetry (ITC) Kd | 31 nM | [1][2][3][4][5] |

| BRPF1 | Isothermal Titration Calorimetry (ITC) Kd | 14 nM | [1][2][3][4][5] |

| TRIM24 | AlphaScreen IC50 | 7.6 nM | [6] |

| Cellular Target Engagement | AlphaLISA EC50 | 50 nM | [2][3][4][5][6] |

Table 2: Selectivity of this compound

| Bromodomain | Selectivity vs. TRIM24 | Reference |

| BRPF2 | 9-fold | [1] |

| BRPF3 | 21-fold | [1] |

| BRD4 (1, 2) | >7,700-fold | [1] |

Table 3: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₂N₄O₈S | |

| Molecular Weight | 642.77 g/mol | [4] |

| Solubility | 10 mM in DMSO | |

| Bioavailability (F) | 29% | [2][3][4][5] |

Mechanism of Action

This compound functions by competitively binding to the acetyl-lysine binding pocket of the TRIM24 and BRPF1 bromodomains. This prevents their interaction with acetylated histone tails and other acetylated proteins, leading to the displacement of TRIM24 and BRPF1 from chromatin. The dissociation of these proteins from their target gene promoters alters the transcriptional program, which can result in anti-proliferative effects in cancer cells.

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are representative protocols for key experiments involving this compound, based on published literature. Researchers should optimize these protocols for their specific experimental conditions.

AlphaScreen Assay for TRIM24 Inhibition

This biochemical assay measures the ability of this compound to disrupt the interaction between the TRIM24 bromodomain and an acetylated histone peptide.

Materials:

-

Recombinant GST-tagged TRIM24 bromodomain

-

Biotinylated histone H3 peptide acetylated at lysine 23 (H3K23ac)

-

Streptavidin-coated Donor beads

-

Anti-GST Acceptor beads

-

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20

-

This compound stock solution in DMSO

-

384-well white microplates

Protocol:

-

Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.

-

Add 2.5 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the TRIM24 bromodomain and the biotinylated H3K23ac peptide in Assay Buffer.

-

Incubate for 15 minutes at room temperature.

-

Add 5 µL of a suspension of anti-GST Acceptor beads in Assay Buffer.

-

Incubate for 60 minutes at room temperature in the dark.

-

Add 5 µL of a suspension of Streptavidin-coated Donor beads in Assay Buffer.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Calculate IC50 values from the resulting dose-response curves.

Caption: AlphaScreen assay workflow.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of this compound to the TRIM24 or BRPF1 bromodomain, allowing for the determination of the binding affinity (Kd).

Materials:

-

Purified TRIM24 or BRPF1 bromodomain

-

This compound

-

ITC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP

-

ITC instrument

Protocol:

-

Dialyze the protein extensively against the ITC Buffer.

-

Dissolve this compound in the final dialysis buffer.

-

Degas both the protein and ligand solutions.

-

Load the protein solution (e.g., 10-20 µM) into the sample cell of the ITC instrument.

-

Load the this compound solution (e.g., 100-200 µM) into the injection syringe.

-

Perform an initial injection of 0.5 µL, followed by a series of 2-3 µL injections at 180-second intervals.

-

Record the heat changes for each injection.

-

Analyze the data using the instrument's software to determine the Kd, stoichiometry (n), and enthalpy (ΔH).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of this compound with its target proteins in a cellular context. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Materials:

-

Cancer cell line of interest (e.g., MOLM-13)

-

This compound

-

Cell culture medium

-

PBS

-

Lysis buffer with protease inhibitors

-

Antibodies against TRIM24 and a loading control (e.g., GAPDH)

-

SDS-PAGE and Western blotting reagents and equipment

Protocol:

-

Culture cells to 70-80% confluency.

-

Treat cells with this compound or DMSO control for a specified time (e.g., 1-2 hours).

-

Harvest and resuspend the cells in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Lyse the cells by freeze-thaw cycles.

-

Centrifuge the lysates at high speed to pellet the aggregated proteins.

-

Collect the supernatants containing the soluble proteins.

-

Analyze the protein levels of TRIM24 and the loading control in the soluble fraction by Western blotting.

-

Densitometry analysis is used to determine the temperature at which 50% of the protein has aggregated (Tagg). An increase in Tagg in the presence of this compound indicates target engagement.

Caption: CETSA workflow.

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID)

-

Cancer cell line for implantation

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and vehicle control groups.

-

Administer this compound or vehicle control according to the desired dosing schedule (e.g., daily oral gavage).

-

Measure tumor volume with calipers at regular intervals.

-

Monitor animal body weight and overall health.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

-

Compare tumor growth between the treatment and control groups to assess efficacy.

Clinical Trials

As of the latest available information, there are no reported clinical trials for this compound. Its primary use remains as a preclinical chemical probe.

Disclaimer

This document is intended for research use only. The provided protocols are representative and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. Development of novel cellular histone-binding and chromatin-displacement assays for bromodomain drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for IACS-9571 In Vivo Studies in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potent and selective dual TRIM24 and BRPF1 bromodomain inhibitor, IACS-9571, and detail protocols for its use in in vivo studies in mice. While preclinical in vivo efficacy data for this compound as a single agent has not been extensively published, this document outlines a recommended protocol based on its known pharmacokinetic properties and standard methodologies for evaluating anti-tumor activity in xenograft models.

Introduction to this compound

This compound is a high-affinity, selective chemical probe for the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1)[1][2]. These proteins are epigenetic regulators implicated in the expression of genes involved in cancer progression[1][2]. This compound exhibits excellent cellular potency and favorable pharmacokinetic properties in mice, making it a valuable tool for in vivo investigation of TRIM24 and BRPF1 bromodomain function[1][2].

Mechanism of Action

This compound functions by competitively inhibiting the binding of acetylated lysine residues on histone tails and other proteins to the bromodomains of TRIM24 and BRPF1. This disruption of "reader" protein binding to chromatin can modulate gene expression programs that are aberrantly activated in cancer.

Signaling Pathway

The signaling pathway influenced by this compound involves the inhibition of TRIM24 and BRPF1, which are components of larger chromatin-modifying complexes. By blocking the bromodomain-mediated interactions of these proteins, this compound can alter the transcriptional landscape of cancer cells.

Caption: this compound inhibits TRIM24 and BRPF1 binding to chromatin.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacokinetic parameters of this compound.

Table 1: In Vitro Potency of this compound [1][2]

| Parameter | Target | Value (nM) |

| IC50 | TRIM24 | 7.6 |

| Kd (ITC) | TRIM24 | 31 |

| Kd (ITC) | BRPF1 | 14 |

| Cellular EC50 | (AlphaLISA) | 50 |

Table 2: Pharmacokinetic Properties of this compound in Female CD1 Mice [1]

| Parameter | Route of Administration | Dose | Value |

| Clearance | Intravenous (IV) | 1 mg/kg | 43 mL/min/kg |

| Terminal Half-life (t1/2) | Intravenous (IV) | 1 mg/kg | 0.7 hours |

| Bioavailability (F) | Oral (PO) | 10 mg/kg | 29% |

Experimental Protocols

General In Vivo Efficacy Study in a Mouse Xenograft Model (Recommended Protocol)

This protocol describes a general workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model. This is a recommended template, as specific in vivo efficacy studies for this compound have not been detailed in published literature.

Caption: General workflow for an in vivo xenograft study.

1. Cell Line Selection and Culture:

-

Select a cancer cell line known to have high expression of TRIM24 or BRPF1.

-

Culture the cells in the recommended medium and conditions to ensure they are in the logarithmic growth phase before implantation.

2. Animal Model:

-

Use immunocompromised mice (e.g., NOD-SCID or NSG mice), 6-8 weeks old.

-

Allow mice to acclimate for at least one week before the start of the experiment.

3. Tumor Cell Implantation:

-

Harvest and resuspend the cancer cells in a suitable medium (e.g., a 1:1 mixture of Matrigel and PBS).

-

Subcutaneously inject 1 x 106 to 10 x 106 cells in a volume of 100-200 µL into the flank of each mouse.

4. Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width2) / 2.

-

When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).

5. Formulation and Administration of this compound:

-

Vehicle Formulation: A suitable vehicle for oral administration could be 0.5% methylcellulose in water. For intravenous administration, a formulation such as 5% DMSO, 10% Solutol HS 15, and 85% saline could be considered, but solubility and stability should be confirmed.

-

Dosing Regimen:

-

Oral (PO): Based on the 29% bioavailability, a starting dose of 10-50 mg/kg administered once or twice daily could be evaluated.

-

Intravenous (IV): A starting dose of 1-5 mg/kg administered once daily could be considered.

-

-

The control group should receive the vehicle alone following the same schedule and route of administration.

6. Efficacy and Tolerability Assessment:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Monitor the mice for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

-

The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or at a specified time point.

7. Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Weigh the tumors and, if planned, collect samples for pharmacodynamic biomarker analysis (e.g., Western blot for TRIM24/BRPF1 target engagement or immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Disclaimer: This is a general protocol and should be optimized based on the specific cell line, animal model, and experimental goals. The lack of published in vivo efficacy data for this compound necessitates careful dose-finding and tolerability studies prior to conducting large-scale efficacy experiments.

References

Application Notes and Protocols for IACS-9571 Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of IACS-9571, a potent and selective dual inhibitor of the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1), in cell culture applications.

Introduction

This compound is a high-affinity chemical probe designed for the investigation of TRIM24 and BRPF1 bromodomain function in vitro and in vivo.[1][2] Bromodomains are epigenetic "reader" modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene expression.[1] Overexpression and/or aberrant function of TRIM24 and BRPF1 have been implicated in various cancers, making them attractive targets for therapeutic development.[1][3][4][5] this compound offers a powerful tool to dissect the cellular pathways regulated by these bromodomains and to explore their therapeutic potential.

Mechanism of Action

This compound functions by competitively binding to the acetyl-lysine binding pockets of the TRIM24 and BRPF1 bromodomains. This inhibition prevents the recruitment of these proteins to acetylated chromatin, thereby modulating the transcription of target genes. By disrupting this key protein-protein interaction, this compound can influence a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a quick reference for experimental design.

Table 1: In Vitro Binding Affinity and Potency

| Target | Parameter | Value (nM) | Reference |

| TRIM24 | IC₅₀ | 8 | [6] |

| TRIM24 | K_d_ (ITC) | 31 | [1][2] |

| BRPF1 | K_d_ (ITC) | 14 | [1][2] |

Table 2: Cellular Activity

| Assay | Parameter | Value (nM) | Cell Line | Reference |

| Cellular Target Engagement | EC₅₀ | 50 | HeLa | [1] |

Signaling Pathway